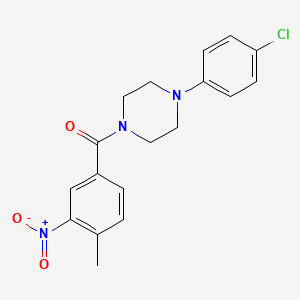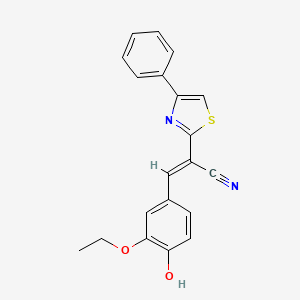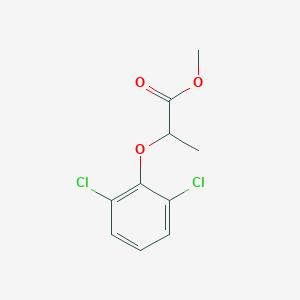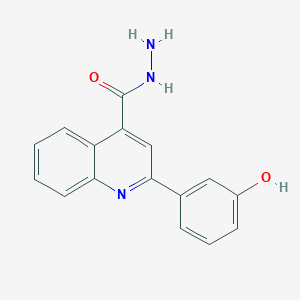![molecular formula C20H22ClFN2O2 B6077721 3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of several kinases, including BTK, FLT3, and JAK1, which are involved in the regulation of immune response and cell growth.
Mecanismo De Acción
TAK-659 exerts its therapeutic effects by inhibiting the activity of specific kinases that play a crucial role in the proliferation and survival of cancer cells and immune cells. By inhibiting these kinases, TAK-659 can prevent the growth and spread of cancer cells and modulate the immune response to control autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation and migration of immune cells. It can also modulate the cytokine and chemokine production, which are involved in the regulation of immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its potency and selectivity towards specific kinases. This makes it an ideal candidate for preclinical studies and drug development. However, one of the limitations of TAK-659 is its poor solubility, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on TAK-659. One of the potential applications of TAK-659 is in the treatment of hematological malignancies, such as leukemia and lymphoma. It can also be used in combination with other drugs to enhance its therapeutic effects. Moreover, the development of new formulations and delivery systems can improve its solubility and bioavailability, making it a more effective therapeutic agent.
In conclusion, TAK-659 is a synthetic compound that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Its mechanism of action involves the inhibition of specific kinases that play a crucial role in the proliferation and survival of cancer cells and immune cells. Although TAK-659 has some limitations, its potential applications and future directions make it an interesting candidate for further research and drug development.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 4-chlorobenzylamine with 4-fluorobenzyl-2,3-dihydroxypiperidine-1-carboxylate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.
Propiedades
IUPAC Name |
3-[[(4-chlorophenyl)methylamino]methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c21-17-6-2-15(3-7-17)12-23-14-20(26)10-1-11-24(19(20)25)13-16-4-8-18(22)9-5-16/h2-9,23,26H,1,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPSDMSRFVOPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077689.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B6077703.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6077737.png)
![4-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6077743.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)